2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCHHRZBYSSONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222422 | |

| Record name | 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721-37-9 | |

| Record name | 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 721-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone

An In-depth Technical Guide to 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. This compound, a disubstituted acetophenone derivative, stands out as a pivotal building block in this domain. The presence of two trifluoromethyl (-CF3) groups imparts a distinct reactivity profile, making it a valuable intermediate for synthesizing complex, high-performance molecules. This guide provides an in-depth analysis of its core physical and chemical properties, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation.

Nomenclature and Chemical Identifiers

-

IUPAC Name : 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone[1]

-

InChI Key : MDCHHRZBYSSONX-UHFFFAOYSA-N[1]

-

Canonical SMILES : C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(F)(F)F[1]

-

Synonyms : 3-Trifluoromethyltrifluoroacetophenone, ALPHA,ALPHA,ALPHA-TRIFLUORO-3-(TRIFLUOROMETHYL)ACETOPHENONE, 2,2,2-TRIFLUORO-1-(3-TRIFLUOROMETHYLPHENYL)ETHANONE[2]

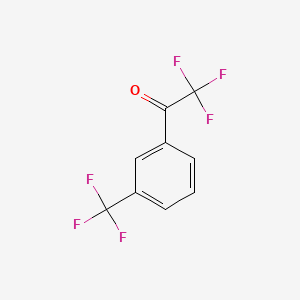

Molecular Structure Diagram

The structure features a benzene ring substituted at the meta-position with a trifluoromethyl group and an acetyl group that is itself trifluorinated.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

The physical properties of a compound dictate its handling, storage, and behavior in various reaction media.

Physical Properties Summary

The quantitative physical data for this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | Clear, almost colorless to light peach liquid | [2] |

| Melting Point | 76-77 °C | [2] |

| Boiling Point | 65-67 °C at 24 mmHg | [2] |

| Density | 1.418 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.415 | [2] |

| Flash Point | 139 °F (59.4 °C) | [2] |

Spectroscopic Profile

Spectroscopic data confirms the molecular structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra are available, which can be used to confirm the substitution pattern on the aromatic ring.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum will prominently feature a strong absorption band characteristic of the C=O (carbonyl) stretch, and strong C-F stretching bands.[1]

-

Mass Spectrometry (MS) : GC-MS data is available, providing the molecular ion peak and fragmentation patterns that confirm the molecular weight and structural components.[1]

Chemical Reactivity and Synthesis

The two electron-withdrawing trifluoromethyl groups are the primary drivers of the molecule's chemical behavior, creating distinct regions of electrophilicity and influencing reaction pathways.

Reactivity Profile

The strong inductive effect of the two -CF3 groups governs the molecule's reactivity in two key ways:

-

Activation of the Carbonyl Group : The trifluoroacetyl group (-COCF3) is highly electrophilic. The electron density is pulled away from the carbonyl carbon, making it an excellent target for nucleophilic attack. This is a more pronounced effect than in a standard acetophenone.

-

Deactivation of the Aromatic Ring : The -CF3 group on the benzene ring is a powerful deactivating group, making the ring less susceptible to electrophilic aromatic substitution.

Caption: Key reactivity sites on the this compound molecule.

Key Synthetic Transformations

Given its reactivity profile, the molecule is a versatile substrate for several important reactions:

-

Asymmetric Reduction : The electrophilic ketone can be stereoselectively reduced using chiral catalysts to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.[3]

-

Condensation Reactions : It can undergo condensation reactions to form larger, fluorinated polymeric structures with high thermal stability.[4]

Representative Synthesis

While multiple synthetic routes exist, a common approach involves the acylation of a suitable trifluoromethyl-substituted benzene derivative. For instance, Friedel-Crafts acylation of 1-bromo-3-(trifluoromethyl)benzene with a trifluoroacetylating agent can yield the target compound.

Applications in Drug Discovery and Agrochemicals

The utility of this compound is primarily as a synthetic intermediate. The trifluoromethyl groups it introduces into a target molecule are highly sought after for their ability to enhance key pharmacological and physicochemical properties.[5][6]

-

Metabolic Stability : The C-F bond is exceptionally strong, making trifluoromethyl groups resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.[6]

-

Lipophilicity : The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Binding Affinity : The strong dipole moment of the -CF3 group can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.[6]

Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazardous properties.

GHS Hazard Classification

This chemical is classified as hazardous under GHS guidelines:

-

Flammable Liquid : Flammable liquid and vapor (Category 3).[1][2]

-

Skin Irritation : Causes skin irritation (Category 2).[1][2]

-

Eye Irritation : Causes serious eye irritation (Category 2A).[1][2]

-

Respiratory Irritation : May cause respiratory irritation.[1]

Safe Handling and Storage Protocol

A rigorous, self-validating protocol ensures user safety and material integrity.

Protocol: Standard Operating Procedure for Handling

-

Engineering Controls : Work exclusively within a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.[7]

-

Personal Protective Equipment (PPE) :

-

Dispensing and Use :

-

Storage :

-

Spill & Disposal :

Experimental Workflow: Synthesis and Analysis

The following workflow outlines a typical process from synthesis to quality control verification.

Caption: A typical workflow for the synthesis and analytical validation of the target compound.

Conclusion

This compound is more than a simple fluorinated ketone; it is a strategic tool for molecular engineers in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties, combined with a predictable reactivity profile dominated by its two trifluoromethyl groups, make it an invaluable precursor for introducing fluorine into complex molecular architectures. A thorough understanding of its properties, handling requirements, and synthetic utility, as detailed in this guide, is essential for leveraging its full potential in advanced chemical research and development.

References

- 1. This compound | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,2,2-三氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. angenechemical.com [angenechemical.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, a fluorinated organic compound of significant interest in synthetic chemistry. The document details its molecular structure, physicochemical properties, and synthesis. It further explores the compound's applications, particularly as a versatile building block in the development of pharmaceuticals and agrochemicals, owing to the unique electronic and steric properties conferred by its two trifluoromethyl groups. Safety protocols and a representative synthesis methodology are also presented to provide a holistic resource for laboratory and industrial applications.

Introduction: The Significance of Fluorinated Ketones

Fluorinated organic molecules are of paramount importance in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, can dramatically alter a molecule's properties. These changes include increased lipophilicity, enhanced metabolic stability, and modified binding affinities to biological targets, making trifluoromethylated compounds highly sought after in drug design.[1][2] this compound is a prime example of a fluorinated ketone that serves as a crucial intermediate in the synthesis of more complex molecules.[1][3] Its structure, featuring a trifluoroacetyl group and a trifluoromethyl-substituted phenyl ring, offers unique reactivity and makes it a valuable synthon for introducing these important moieties.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical properties of this compound is fundamental for its effective application in research and development.

Structural Identification and Molecular Weight

The key identifiers and properties of the molecule are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone | [4] |

| CAS Number | 721-37-9 | [5][6] |

| Molecular Formula | C9H4F6O | [5][6] |

| Molecular Weight | 242.12 g/mol | [5][6][7] |

| Appearance | Clear, almost colorless liquid | [5] |

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below. The molecule consists of a central ketone functional group. One side is attached to a trifluoromethyl group, and the other to a phenyl ring which is itself substituted with a trifluoromethyl group at the meta (3') position.

Caption: 2D structure of this compound.

Physicochemical Data

The physical and chemical properties determine the handling, storage, and reaction conditions for this compound.

| Property | Value | Source(s) |

| Melting Point | 76-77 °C | [5] |

| Boiling Point | 65-67 °C at 24 mmHg | [5][7] |

| Density | 1.418 g/mL at 25 °C | [5][7] |

| Refractive Index (n20/D) | 1.415 | [5][7] |

| Flash Point | 139 °F | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis and Reactivity

The synthesis of trifluoromethylated acetophenones often involves Friedel-Crafts acylation or related methodologies.

General Synthesis Approach: Friedel-Crafts Acylation

A common method for synthesizing aryl ketones is the Friedel-Crafts acylation. In the context of this compound, this would typically involve the reaction of 1,3-bis(trifluoromethyl)benzene with a trifluoroacetylating agent. Modern variations of this reaction aim to use more environmentally benign catalysts and conditions. For instance, trifluoroacetic anhydride can be used as both a reactant and a catalyst, sometimes in the presence of a strong acid.[8][9][10]

The general workflow for a Friedel-Crafts acylation is outlined below:

Caption: Generalized workflow for a Friedel-Crafts acylation reaction.

Reactivity Profile

The ketone functional group in this compound is the primary site of reactivity. The presence of the electron-withdrawing trifluoromethyl groups on both the acyl and aryl moieties enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This enhanced reactivity can be exploited in various organic transformations, including reductions, additions, and condensations, to build more complex molecular architectures.

Applications in Research and Drug Development

The unique properties imparted by the two trifluoromethyl groups make this compound a valuable building block in several areas.

-

Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl groups can improve a drug candidate's metabolic stability and cell membrane permeability.[1]

-

Agrochemicals : Similar to pharmaceuticals, the inclusion of trifluoromethyl groups can enhance the potency and stability of herbicides, insecticides, and fungicides.[1]

-

Organic Synthesis : It is a versatile building block for creating a variety of fluorinated organic compounds.[3]

Experimental Protocol: Synthesis of a Related Compound, 3'-(Trifluoromethyl)acetophenone

While a specific protocol for the title compound is proprietary, the following patented method for the synthesis of the closely related 3'-(Trifluoromethyl)acetophenone illustrates a common industrial approach involving a diazotization-coupling-hydrolysis sequence.[11][12][13] This provides valuable insight into the practical synthesis of such molecules.

Objective: To synthesize 3'-(Trifluoromethyl)acetophenone from 3-trifluoromethylaniline.

Materials:

-

3-trifluoromethylaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper (II) sulfate pentahydrate

-

Acetaldoxime

-

Water

-

Nitrogen gas

Procedure:

-

Diazotization:

-

Under a nitrogen atmosphere, charge a reaction vessel with 297 g of water and 246 g of 48% hydrobromic acid.[11]

-

Add 80 g of 3-trifluoromethylaniline to the vessel.[11]

-

Stir the resulting suspension and cool it to -6 °C.[11]

-

Over a period of 30 minutes, add a solution of 37 g of sodium nitrite dissolved in 78 g of water dropwise.[11]

-

Continue stirring the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.[11]

-

-

Coupling Reaction:

-

In a separate vessel, prepare a solution of 6 g of copper (II) sulfate pentahydrate dissolved in 26 g of water.[11]

-

At 30 °C, meter the previously formed diazonium salt solution into the copper sulfate solution.[11]

-

Add this mixture dropwise over 1.5 hours to an initial charge of 45 g of acetaldoxime, ensuring the temperature does not exceed 40 °C.[11]

-

-

Hydrolysis and Isolation:

Expected Outcome: This procedure yields approximately 44 g (48% of theoretical yield) of 3'-trifluoromethylacetophenone.[11]

Safety and Handling

This compound is a flammable liquid and vapor. It is also known to cause skin and serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, following the recommended storage temperature of 2-8°C.[5]

Conclusion

This compound is a specialty chemical with significant potential in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its unique molecular structure, characterized by two trifluoromethyl groups, imparts desirable properties that are challenging to achieve through other means. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 2,2,2-Trifluoro-3 -(trifluoromethyl)acetophenone 98 721-37-9 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 10. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]

- 11. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]

- 12. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 13. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone, a fluorinated acetophenone derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of two trifluoromethyl groups on the acetophenone scaffold imparts unique physicochemical and pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document will delve into its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, safety and handling protocols, and its applications in the development of pharmaceuticals.

Chemical Identity and Physicochemical Properties

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone, also known by its common name 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, is a distinct organic compound characterized by the presence of two trifluoromethyl (-CF3) groups. One is attached to the acetyl group, and the other is at the meta-position of the phenyl ring.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone | [1] |

| CAS Number | 721-37-9 | [1] |

| Molecular Formula | C9H4F6O | [1] |

| Molecular Weight | 242.12 g/mol | [1] |

| Physical State | Liquid | [2] |

| Boiling Point | 65-67 °C at 24 mmHg | [2] |

| Density | 1.418 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.415 | [2] |

It is important to note a discrepancy in the reported physical state of this compound. While several chemical suppliers list it as a liquid at room temperature, at least one source reports a melting point of 76-77 °C.[3] This could be due to polymorphic forms or impurities, and researchers should verify the physical state of their specific batch. For the purposes of this guide, we will proceed with the more commonly cited liquid state.

The Strategic Importance of Trifluoromethyl Groups in Drug Design

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in modern drug design.[4][5] The presence of the -CF3 group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways:

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve its oral bioavailability.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life in the body.

-

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the drug's potency.

-

Modulation of pKa: The electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and target engagement.

The presence of two trifluoromethyl groups in 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone makes it a particularly attractive building block for leveraging these beneficial effects in the design of new chemical entities.

Synthesis Methodologies

The synthesis of 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone can be achieved through several established synthetic routes, primarily involving the formation of a carbon-carbon bond between the trifluoroacetyl group and the 3-(trifluoromethyl)phenyl moiety. The two most common approaches are the Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones. In this approach, 3-(trifluoromethyl)benzene (benzotrifluoride) is acylated with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

References

- 1. nbinno.com [nbinno.com]

- 2. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 3. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone|CAS 87437-75-0 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jelsciences.com [jelsciences.com]

- 6. 2,2,2-トリフルオロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone for Advanced Research Applications

This guide provides an in-depth analysis of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, a fluorinated ketone of significant interest in contemporary drug discovery and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer a holistic understanding grounded in chemical principles and field-proven laboratory practices. Herein, we dissect the compound's hazard profile, elucidate the rationale behind safe handling protocols, and contextualize its application, ensuring a framework of safety and efficacy for its use in advanced research.

Compound Identification and Physicochemical Profile

This compound is a specialized organic compound whose utility is intrinsically linked to its unique chemical structure. The presence of two trifluoromethyl groups imparts distinct properties that are highly sought after in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

A clear understanding of its physical and chemical properties is the foundation of its safe and effective use in any experimental setting.

| Property | Value | Source |

| CAS Number | 721-37-9 | [2] |

| Molecular Formula | C₉H₄F₆O | [2][3] |

| Molecular Weight | 242.12 g/mol | [2][3] |

| Appearance | Liquid | |

| Boiling Point | 65-67 °C at 24 mmHg | |

| Density | 1.418 g/mL at 25 °C | |

| Flash Point | 59 °C (138.2 °F) - closed cup | |

| Refractive Index | n20/D 1.415 |

Hazard Analysis and GHS Classification: A Mechanistic Perspective

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[2] Acknowledging these classifications is the first step; understanding their chemical basis is critical for fostering a true safety culture in the laboratory.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Flammability (H226)

The designation of "Flammable liquid and vapor" (GHS Category 3) is determined by the compound's flash point of 59 °C. The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air.[4] At temperatures at or above 59°C, this acetophenone derivative releases sufficient vapors to form a flammable mixture with air. In a laboratory setting, this means that common heat sources, such as heating mantles, hot plates, or even static discharge, can serve as ignition points if the liquid is handled at or above this temperature.[5] Therefore, all handling of significant quantities should be performed in a well-ventilated area, preferably a chemical fume hood, and away from any potential ignition sources.[4]

Skin and Eye Irritation (H315 & H319)

The irritant nature of this compound stems from the reactivity of the trifluoromethyl ketone moiety. Ketones, in general, can act as irritants, and the strongly electron-withdrawing nature of the two trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon. This increased reactivity can lead to interactions with biological nucleophiles, such as proteins and enzymes on the skin and in the eyes, disrupting their function and leading to an inflammatory response. Prolonged or repeated contact can defat the skin, leading to dermatitis.[5] The GHS classification as a Category 2 irritant indicates that it can cause reversible damage.[6]

Respiratory Irritation (H335)

Inhalation of vapors may cause irritation to the respiratory tract. The mechanism is similar to that of skin and eye irritation, where the compound interacts with the moist surfaces of the respiratory system. This can lead to symptoms such as coughing, shortness of breath, and inflammation. The compound's volatility, while not extremely high, is sufficient to produce hazardous vapor concentrations if handled in a poorly ventilated space.

Experimental Protocols: A Framework for Safe Handling

A self-validating safety protocol is one where the steps inherently minimize risk and provide clear guidance in case of an unforeseen event. The following protocols are designed with this principle in mind.

Personal Protective Equipment (PPE)

The selection of PPE is the most direct barrier between the researcher and the chemical.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities (>100 mL) or when there is a significant splash risk.[7]

-

Hand Protection: Nitrile gloves are recommended. It is crucial to check the manufacturer's compatibility chart for breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.[7]

-

Body Protection: A flame-resistant lab coat is essential due to the compound's flammability. Ensure the lab coat is fully buttoned.[5]

-

Footwear: Closed-toe shoes are required at all times in the laboratory.[5]

Caption: Workflow for PPE selection and donning.

Handling and Storage Protocol

Proper handling and storage are critical to prevent accidental exposure and fire.

-

Ventilation: All manipulations should be conducted within a certified chemical fume hood to minimize inhalation exposure and contain any potential vapor release.[5]

-

Ignition Sources: Ensure the work area is free of ignition sources, including open flames, spark-producing equipment, and hot surfaces.[4]

-

Container Management: Keep the container tightly closed when not in use. Use containers made of compatible materials (e.g., glass, fluorinated polyethylene).

-

Storage: Store the compound in a dedicated, well-ventilated flammable liquids storage cabinet, away from oxidizing agents and incompatible materials.[8] The storage area should be cool and dry.[7]

-

Waste Disposal: Collect all waste containing this compound in a clearly labeled, sealed container. Dispose of it as hazardous waste in accordance with local, state, and federal regulations.[5]

Emergency Procedures: A Validating System of Response

In the event of an accidental release, a structured and rehearsed response is paramount.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response Protocol

This protocol is designed for small, manageable spills (<100 mL) by trained laboratory personnel. For larger spills, evacuate the area and contact the institution's emergency response team.

-

Alert & Assess: Immediately alert others in the vicinity. Assess the extent of the spill and ensure there are no immediate ignition sources.[9]

-

Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate immediately and call for emergency assistance.

-

Don PPE: Wear the appropriate PPE, including respiratory protection if vapor concentrations are high.

-

Containment: Contain the spill using a chemical spill kit with absorbent materials (e.g., vermiculite, sand, or a commercial sorbent). Create a dike around the spill to prevent it from spreading.[10]

-

Absorption: Apply absorbent material, working from the outside of the spill inwards to minimize splashing.[10]

-

Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]

-

Decontamination: Clean the spill area with soap and water.

-

Report: Report the incident to the laboratory supervisor and the appropriate institutional safety office.[11]

Caption: Emergency response workflow for a chemical spill.

Conclusion

This compound is a valuable reagent in modern chemical research, particularly in the synthesis of novel pharmaceutical agents. Its utility, however, is matched by its inherent hazards. By understanding the chemical principles that underlie its flammability and irritancy, and by adhering to robust, field-proven handling and emergency protocols, researchers can confidently and safely leverage its unique properties. This guide serves as a foundational document to empower scientists to work with this compound not just in compliance with regulations, but with a deep-seated culture of safety and scientific integrity.

References

- 1. jelsciences.com [jelsciences.com]

- 2. This compound | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. gz-supplies.com [gz-supplies.com]

- 8. blog.storemasta.com.au [blog.storemasta.com.au]

- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 10. umanitoba.ca [umanitoba.ca]

- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone

Introduction: The Significance of Fluorinated Ketones in Modern Research

In the landscape of contemporary chemical synthesis, fluorinated compounds have emerged as indispensable tools, particularly within the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their inherent properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Among these valuable fluorinated building blocks is 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, a ketone featuring two trifluoromethyl groups. This unique structure makes it a highly sought-after intermediate in the synthesis of complex, high-value molecules.[3][4]

This technical guide provides an in-depth analysis of two critical physical properties of this compound: its boiling point and density. A thorough understanding of these characteristics is paramount for researchers, scientists, and drug development professionals, as it informs decisions in reaction setup, process scale-up, purification, and formulation. This document will not only present the determined values for these properties but will also delve into the experimental methodologies for their accurate measurement, providing the underlying scientific principles and practical considerations essential for reliable and reproducible results.

Core Physicochemical Properties

The fundamental physical constants of this compound are summarized in the table below. These values are critical for a range of laboratory and industrial applications, from reaction kinetics to process engineering.

| Property | Value | Conditions |

| IUPAC Name | 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone | - |

| CAS Number | 721-37-9 | - |

| Molecular Formula | C₉H₄F₆O | - |

| Molecular Weight | 242.12 g/mol | - |

| Boiling Point | 65-67 °C | at 24 mmHg |

| Density | 1.418 g/mL | at 25 °C |

Note: The boiling point is reported at a reduced pressure. An estimated boiling point at atmospheric pressure is discussed in the subsequent sections.

Boiling Point Determination: From Reduced Pressure to Atmospheric Conditions

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] This property is a crucial indicator of a substance's volatility and is fundamental for purification by distillation.

Estimation of Boiling Point at Atmospheric Pressure

The experimentally determined boiling point of this compound is 65-67 °C at a reduced pressure of 24 mmHg. For many applications, it is useful to estimate the boiling point at standard atmospheric pressure (760 mmHg). This can be achieved using a pressure-temperature nomograph, which is a graphical tool based on the Clausius-Clapeyron equation.[7][8][9][10][11]

Experimental Protocol for Micro-Boiling Point Determination

For precise determination, especially when only a small amount of the compound is available, a micro-boiling point method is highly effective.[12]

Principle: A small sample is heated in a tube containing an inverted capillary. As the temperature rises, the air in the capillary expands and escapes. When the boiling point is reached, the vapor pressure of the liquid equals the external pressure, and a steady stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary. The temperature at which the liquid enters the capillary is the boiling point.[13]

Step-by-Step Methodology:

-

Preparation: Seal one end of a capillary tube using a flame.

-

Assembly: Place a small amount (a few drops) of this compound into a small test tube or a fusion tube. Place the sealed capillary tube, open end down, into the liquid.

-

Heating: Secure the test tube to a thermometer with the bulb of the thermometer level with the sample. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a melting point apparatus).

-

Observation: Heat the bath gradually. Observe the capillary for the emergence of a rapid and continuous stream of bubbles.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point.

-

Correction: For highly accurate work, the barometric pressure should be recorded, and a correction can be applied if it deviates significantly from standard pressure.

Diagram of Micro-Boiling Point Determination Workflow

Caption: Workflow for micro-boiling point determination.

Density Determination: A Measure of Mass per Unit Volume

Density, the ratio of mass to volume, is another fundamental physical property that is crucial for substance identification, quality control, and for converting between mass and volume measurements.[14]

Standardized Methodologies for Density Measurement

Several standard methods exist for the precise determination of the density of liquids. The choice of method often depends on the required accuracy, sample volume, and available equipment. ASTM D4052 is a widely recognized standard that utilizes a digital density meter.[15][16][17]

Principle of the Oscillating U-Tube Digital Density Meter (ASTM D4052): A small volume of the liquid sample is introduced into a U-shaped borosilicate glass tube. The tube is then electronically excited to oscillate at its natural frequency. This frequency is dependent on the mass of the tube and its contents. By measuring the oscillation period, and having calibrated the instrument with fluids of known density (such as dry air and pure water), the density of the sample can be accurately determined.

Experimental Protocol for Density Determination using a Digital Density Meter

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and deionized water at a known temperature (e.g., 25 °C).

-

Sample Preparation: Ensure the sample of this compound is free of air bubbles and at thermal equilibrium with the instrument's measurement cell.

-

Sample Injection: Carefully inject the sample into the measurement cell using a syringe, avoiding the introduction of air bubbles.

-

Measurement: Allow the temperature of the measurement cell to stabilize at the desired temperature (25 °C). The instrument will automatically measure the oscillation period and calculate the density.

-

Data Recording: Record the density value displayed by the instrument.

-

Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., acetone followed by dry air) to prevent cross-contamination.

Diagram of Density Determination Workflow

Caption: Workflow for density determination using a digital density meter.

Safety and Handling of Fluorinated Ketones

As with all laboratory chemicals, proper safety precautions are essential when handling this compound. Fluorinated compounds can have unique reactivity and toxicological profiles.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[20]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[18][19]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[21]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[22]

Conclusion

The boiling point and density of this compound are key physicochemical parameters that are fundamental to its application in research and development. Accurate determination of these properties through standardized and well-understood experimental protocols is crucial for ensuring the reproducibility and success of synthetic endeavors. This guide has provided both the established values for these properties and detailed methodologies for their verification, empowering researchers and scientists to handle and utilize this important fluorinated intermediate with confidence and precision.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Boiling point - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. yamathosupply.com [yamathosupply.com]

- 9. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chemconnections.org [chemconnections.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. quora.com [quora.com]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 17. store.astm.org [store.astm.org]

- 18. benchchem.com [benchchem.com]

- 19. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. aksci.com [aksci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

The Trifluoromethyl Group's Profound Electronic Influence on Acetophenone: A Technical Guide for Researchers

Introduction: The Trifluoromethyl Group - A Game Changer in Molecular Design

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethyl (CF₃) group stands out for its unique and potent electronic properties. This guide provides an in-depth technical exploration of the electronic effects of the trifluoromethyl group on the acetophenone scaffold, a common structural motif in organic chemistry. By dissecting the fundamental principles and their tangible consequences on reactivity, acidity, and spectroscopic characteristics, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to harness the power of trifluoromethylation. The presence of a trifluoromethyl group can significantly alter the electronic properties of aromatic rings, a key factor in the efficacy of numerous well-known drugs.

The Innate Electronic Character of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing substituent, a characteristic that stems from the high electronegativity of the three fluorine atoms. This strong inductive effect (-I) is the primary driver of its influence on neighboring atoms and functional groups. Unlike many other substituents, the CF₃ group does not possess lone pairs that can participate in resonance donation (+R effect). Consequently, its net electronic effect is overwhelmingly electron-withdrawing. This deactivation of the aromatic ring is a well-established strategy for enhancing metabolic stability and increasing the half-life of drug candidates.

Perturbation of the Acetophenone Electronic Landscape

When appended to the acetophenone ring, particularly at the para position, the trifluoromethyl group exerts a profound influence on the electronic distribution throughout the molecule. This perturbation manifests in several key areas:

Aromatic Ring Deactivation

The strong -I effect of the CF₃ group withdraws electron density from the phenyl ring, rendering it significantly less susceptible to electrophilic aromatic substitution reactions. This deactivation is more pronounced than that of halogens and is a critical consideration in synthetic planning.

Diagram: Electronic Effects of the Trifluoromethyl Group on Acetophenone

Caption: Inductive withdrawal by the CF₃ group deactivates the ring, activates the carbonyl, increases α-proton acidity, and causes notable spectroscopic shifts.

Enhanced Carbonyl Electrophilicity

Conversely, the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon. By pulling electron density away from the carbonyl group through the aromatic ring, the partial positive charge on the carbonyl carbon is intensified. This heightened electrophilicity makes trifluoromethylated acetophenones more susceptible to nucleophilic attack at the carbonyl carbon.[1]

Increased Acidity of α-Protons

| Compound | pKa of α-Protons |

| Acetophenone | ~19 |

| 4'-Nitroacetophenone | 16.7 |

| 4'-(Trifluoromethyl)acetophenone | < 19 (Estimated) |

Table 1: Comparison of the acidity of α-protons in substituted acetophenones.

Reduced Basicity of the Carbonyl Oxygen

The inductive withdrawal of electron density by the trifluoromethyl group also extends to the carbonyl oxygen, reducing its basicity. This has significant implications for acid-catalyzed reactions, where protonation of the carbonyl oxygen is a key step. The gas phase basicity of 4'-(trifluoromethyl)acetophenone has been determined to be 192.4 kcal/mol.[3] This reduced basicity can affect the kinetics of reactions such as acid-catalyzed enolization and aldol reactions.

Spectroscopic Signatures of Trifluoromethylation

The electronic perturbations induced by the trifluoromethyl group are clearly observable in the spectroscopic data of trifluoromethylated acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the proton NMR spectrum of 4'-(trifluoromethyl)acetophenone, the aromatic protons ortho to the acetyl group are shifted downfield compared to acetophenone due to the deshielding effect of the electron-withdrawing trifluoromethyl group. The methyl protons of the acetyl group also experience a slight downfield shift. For 4'-(trifluoromethyl)acetophenone, the aromatic protons appear around 8.06 ppm and 7.73 ppm, while the methyl protons are at approximately 2.65 ppm.[4] In contrast, the aromatic protons of acetophenone are found between 7.4-8.0 ppm and the methyl protons at 2.6 ppm.[5]

-

¹³C NMR: The carbonyl carbon in 4'-(trifluoromethyl)acetophenone is deshielded and appears at a slightly higher chemical shift compared to acetophenone. The carbon of the methyl group shows a minor downfield shift. The most significant effect is on the aromatic carbons, particularly the carbon bearing the trifluoromethyl group, which appears as a quartet due to C-F coupling.

| Carbon | Acetophenone (δ, ppm) | 4'-(Trifluoromethyl)acetophenone (δ, ppm) |

| Carbonyl | ~198.1 | ~197.0 |

| Methyl | ~26.5 | ~26.6 |

| C1 (ipso-acetyl) | ~137.1 | ~139.9 |

| C4 (ipso-CF₃) | - | ~134.5 (q) |

| CF₃ | - | ~123.6 (q) |

Table 2: Comparative ¹³C NMR chemical shifts of acetophenone and 4'-(trifluoromethyl)acetophenone. Data for acetophenone from[6], and for 4'-(trifluoromethyl)acetophenone from[7].

Infrared (IR) Spectroscopy

The electron-withdrawing nature of the trifluoromethyl group strengthens the carbonyl bond, leading to an increase in its stretching frequency in the IR spectrum. This is a direct consequence of the reduced electron density in the C=O antibonding orbitals.

| Compound | Carbonyl Stretching Frequency (νC=O, cm⁻¹) |

| Acetophenone | ~1686 |

| 4'-(Trifluoromethyl)acetophenone | ~1700 |

Table 3: Comparison of the IR carbonyl stretching frequencies. Data for acetophenone from[8], and for 4'-(trifluoromethyl)acetophenone from.

Synthesis of Trifluoromethylated Acetophenones: A Representative Protocol

A common method for the synthesis of trifluoromethylated acetophenones is the Friedel-Crafts acylation of trifluoromethylbenzene. However, due to the deactivating nature of the trifluoromethyl group, this reaction often requires harsh conditions. An alternative and widely used approach is the reaction of a trifluoromethyl-substituted organometallic reagent with an acetylating agent.

Experimental Protocol: Synthesis of 4'-(Trifluoromethyl)acetophenone

Objective: To synthesize 4'-(trifluoromethyl)acetophenone from 4-bromobenzotrifluoride via a Grignard reaction followed by acetylation.

Materials:

-

4-Bromobenzotrifluoride

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for Grignard reaction (oven-dried)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 4-bromobenzotrifluoride in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 4-bromobenzotrifluoride solution to the magnesium turnings to initiate the reaction.

-

Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Acetylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve acetyl chloride in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetyl chloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 4'-(trifluoromethyl)acetophenone.

-

Diagram: Synthetic Workflow for 4'-(Trifluoromethyl)acetophenone

Caption: A typical synthetic route to 4'-(trifluoromethyl)acetophenone via a Grignard reaction.

Impact on Reactivity: A Case Study of the Aldol Condensation

The electronic effects of the trifluoromethyl group have a dramatic impact on the reactivity of the acetophenone moiety. The increased acidity of the α-protons facilitates enolate formation, while the enhanced electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack. This is well-illustrated in the context of the aldol condensation.

A comparative aldol condensation between acetophenone and 4'-(trifluoromethyl)acetophenone with a non-enolizable aldehyde (e.g., benzaldehyde) under basic conditions would demonstrate a significantly faster reaction rate for the trifluoromethyl-substituted analog.

Comparative Experimental Protocol: Aldol Condensation

Objective: To compare the reactivity of acetophenone and 4'-(trifluoromethyl)acetophenone in a base-catalyzed aldol condensation with benzaldehyde.

Materials:

-

Acetophenone

-

4'-(Trifluoromethyl)acetophenone

-

Benzaldehyde

-

Sodium hydroxide

-

Ethanol

-

Standard laboratory glassware

Procedure (to be performed in parallel for both ketones):

-

In a flask, dissolve the respective acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

In a separate beaker, prepare a solution of sodium hydroxide in water.

-

Cool the acetophenone/benzaldehyde solution in an ice bath.

-

Slowly add the sodium hydroxide solution to the cooled ethanolic solution with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (or after a set time for comparison), pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Determine the yield of the respective chalcone product.

Expected Outcome: The reaction with 4'-(trifluoromethyl)acetophenone is expected to proceed faster and give a higher yield of the corresponding chalcone in a shorter reaction time compared to the reaction with acetophenone. This is due to the facilitated enolate formation and the increased electrophilicity of the carbonyl group in the trifluoromethyl-substituted reactant.

Diagram: Mechanism of the Base-Catalyzed Aldol Condensation

Caption: The trifluoromethyl group accelerates the initial deprotonation step in the aldol condensation.

Conclusion: A Powerful Tool for a Discerning Scientist

The trifluoromethyl group is far more than a simple sterically bulky substituent; it is a powerful electronic modulator that profoundly alters the properties of the acetophenone core. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack while simultaneously activating the carbonyl group for nucleophilic addition. This electronic tug-of-war also leads to a marked increase in the acidity of the α-protons and a decrease in the basicity of the carbonyl oxygen. These fundamental electronic shifts are readily quantifiable through spectroscopic techniques and have significant, predictable consequences for chemical reactivity. For the discerning researcher in drug discovery and materials science, a thorough understanding of these electronic effects is paramount for the rational design of molecules with tailored properties and reactivity.

References

- 1. Acetophenone(98-86-2) 13C NMR spectrum [chemicalbook.com]

- 2. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR spectrum [chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. letstalkacademy.com [letstalkacademy.com]

Methodological & Application

Grignard reaction for 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone synthesis

< . ## Application Notes and Protocols: Synthesis of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone via Grignard Reaction

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The protocol details the Grignard reaction between 3-(trifluoromethyl)phenylmagnesium bromide and trifluoroacetic anhydride. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis.

Introduction: The Significance of Trifluoromethylated Ketones

Aromatic trifluoromethyl ketones are a critical class of compounds in medicinal chemistry and materials science. The strong electron-withdrawing nature of the trifluoromethyl group (CF3) often imparts desirable properties to molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity. Specifically, this compound serves as a valuable building block for the synthesis of various bioactive molecules.

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2] This protocol leverages the nucleophilic character of a Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, to attack the electrophilic carbonyl carbon of trifluoroacetic anhydride, yielding the desired ketone.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in two primary stages: the formation of the Grignard reagent and the subsequent acylation reaction.

2.1. Formation of 3-(Trifluoromethyl)phenylmagnesium Bromide

The Grignard reagent is prepared by the reaction of 3-bromobenzotrifluoride with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, creating a highly polar organometallic compound where the carbon atom attached to magnesium is strongly nucleophilic.[3][4] The use of an ether solvent is crucial as it stabilizes the Grignard reagent through coordination.[4][5]

2.2. Acylation with Trifluoroacetic Anhydride

The core of the synthesis is the nucleophilic acyl substitution reaction. The Grignard reagent attacks one of the carbonyl carbons of trifluoroacetic anhydride.[3][6] Trifluoroacetic anhydride is a highly reactive acylating agent due to the presence of two strong electron-withdrawing trifluoromethyl groups.[7][8] The initial addition forms a tetrahedral intermediate which then collapses, expelling a trifluoroacetate leaving group to form the target ketone.

It is critical to control the reaction conditions to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to the formation of a tertiary alcohol as a byproduct.[1][4] This is typically achieved by using an excess of the acylating agent and maintaining a low reaction temperature.

dot

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromobenzotrifluoride | ≥98% | Sigma-Aldrich | Store under inert atmosphere. |

| Magnesium Turnings | ≥99.5% | Sigma-Aldrich | Activate before use. |

| Iodine | Crystal | Fisher Scientific | For initiation. |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Acros Organics | Dry over sodium/benzophenone. |

| Trifluoroacetic Anhydride (TFAA) | ≥99% | Oakwood Chemical | Handle with extreme care.[9] |

| Hydrochloric Acid (HCl) | 1 M aq. | VWR | For quenching. |

| Saturated Sodium Bicarbonate (NaHCO3) | aq. | LabChem | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO4) | Granular | EMD Millipore | For drying. |

3.2. Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer with heating plate

-

Inert gas (Argon or Nitrogen) supply

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Step-by-Step Procedure

Part A: Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a nitrogen/argon inlet. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere to prevent quenching of the Grignard reagent.[2][10]

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine. The iodine helps to activate the magnesium surface.[5][11]

-

Initiation: Add a small portion of a solution of 3-bromobenzotrifluoride (1.0 eq.) in anhydrous THF to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction. If the reaction does not start, gentle heating may be applied.

-

Grignard Formation: Once initiated, add the remaining 3-bromobenzotrifluoride solution dropwise via the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Synthesis of this compound

-

Acylation Setup: In a separate dry flask, prepare a solution of trifluoroacetic anhydride (1.5 eq.) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: Slowly add the prepared Grignard reagent solution to the cold trifluoroacetic anhydride solution via a cannula. It is crucial to maintain a low temperature to minimize the formation of the tertiary alcohol byproduct.[12][13]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice containing 1 M HCl. This will hydrolyze any unreacted Grignard reagent and the magnesium alkoxide intermediate.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification: The crude product can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Troubleshooting and Safety Considerations

| Issue | Possible Cause | Solution |

| Grignard reaction fails to initiate. | Impure magnesium or wet glassware/solvent. | Use freshly activated magnesium turnings and ensure all equipment and reagents are scrupulously dry. A small amount of 1,2-dibromoethane can be used as an initiator. |

| Low yield of the desired ketone. | Incomplete formation of the Grignard reagent or side reactions. | Ensure complete consumption of the starting halide. Maintain low temperatures during the addition of the Grignard reagent to the anhydride to prevent over-addition. |

| Formation of tertiary alcohol byproduct. | Reaction temperature too high or incorrect stoichiometry. | Add the Grignard reagent to an excess of the anhydride at a very low temperature (-78 °C). |

| Detonation risk with trifluoromethylphenyl Grignard reagents. | Loss of solvent or overheating. | A safe and reliable preparation is crucial. Ensure constant stirring and temperature control. Do not allow the reaction mixture to dry out.[12][14] |

Safety Precautions:

-

Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive, volatile, and reacts violently with water.[8][9] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive.[2] All reactions must be conducted under anhydrous and inert conditions.

-

Anhydrous Ethers: Diethyl ether and THF are extremely flammable. Work in a fume hood and avoid any sources of ignition.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound using a Grignard reaction. By carefully controlling the reaction conditions and adhering to the safety precautions outlined, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. Grignard reaction - Wikipedia [en.wikipedia.org]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. leah4sci.com [leah4sci.com]

- 5. cerritos.edu [cerritos.edu]

- 6. chemistry1.quora.com [chemistry1.quora.com]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Synthesis of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone via Grignard Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, a key building block in pharmaceutical and agrochemical research. The protocol details a robust and scalable method starting from m-bromobenzotrifluoride. The core transformation is achieved through the formation of a Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, followed by its controlled reaction with ethyl trifluoroacetate. This application note elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines critical safety considerations, and offers guidance on product purification and characterization.

Introduction and Scientific Rationale

Trifluoromethylated acetophenones are valuable intermediates in medicinal chemistry due to the unique properties conferred by the trifluoromethyl (-CF₃) group, such as increased metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, incorporates two such groups, making it a highly sought-after precursor for complex molecular architectures.

The chosen synthetic route leverages the Grignard reaction, a classic and powerful tool for carbon-carbon bond formation.[1] The strategy involves two primary stages:

-

Formation of the Grignard Reagent: m-Bromobenzotrifluoride is reacted with magnesium metal in an anhydrous ether solvent to form 3-(trifluoromethyl)phenylmagnesium bromide.

-

Acylation: The highly nucleophilic Grignard reagent is then added to an electrophilic trifluoroacetyl source, ethyl trifluoroacetate, to form the desired ketone.

A key mechanistic consideration is the reaction between a Grignard reagent and an ester. Typically, this reaction proceeds via two successive nucleophilic additions to yield a tertiary alcohol.[2][3][4] However, the strong electron-withdrawing nature of the trifluoromethyl group in ethyl trifluoroacetate stabilizes the initial tetrahedral intermediate formed after the first addition. This stability, particularly at low temperatures, allows for the reaction to be effectively stopped after the formation of the ketone upon acidic workup, preventing the second addition.[5] Careful control of reaction temperature is therefore paramount to achieving a high yield of the desired ketone product.

Reaction Scheme and Mechanism

Overall Reaction:

m-Bromobenzotrifluoride → 3-(Trifluoromethyl)phenylmagnesium bromide → this compound

Mechanistic Pathway:

The synthesis proceeds through a well-established Grignard addition-elimination mechanism.

Caption: Reaction mechanism for the synthesis.

Materials, Equipment, and Safety

Reagents and Materials

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Purity/Notes |

| m-Bromobenzotrifluoride | 401-78-5 | 225.01 | 22.5 g (0.10 mol) | ≥99% |

| Magnesium Turnings | 7439-95-4 | 24.31 | 2.67 g (0.11 mol) | --- |

| Iodine | 7553-56-2 | 253.81 | 1-2 small crystals | For activation |

| Ethyl Trifluoroacetate | 383-63-1 | 142.08 | 14.2 g (0.10 mol) | ≥99%[6] |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~200 mL | Anhydrous, <50 ppm H₂O |

| Saturated NH₄Cl Solution | 12125-02-9 | --- | ~100 mL | For workup |

| Diethyl Ether | 60-29-7 | 74.12 | ~200 mL | For extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | --- | As needed | For drying |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a Schlenk adapter or drying tube (filled with CaCl₂)

-

125 mL pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) with bubbler

-

Low-temperature bath (Dry ice/acetone, -78 °C)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Apparatus for purification (distillation or column chromatography)

Critical Safety Precautions

The Grignard reaction is highly exothermic and involves flammable and water-sensitive reagents. A thorough risk assessment must be conducted before commencing.[7]

-

Fire Hazard: THF and diethyl ether are extremely flammable. Ensure no open flames or spark sources are present. The reaction should be conducted in a certified chemical fume hood.[8][9]

-

Exothermicity: The formation of the Grignard reagent is highly exothermic. The addition of m-bromobenzotrifluoride must be slow and controlled to prevent a runaway reaction. Keep an ice-water bath on standby to cool the reaction if it becomes too vigorous.[7][8]

-

Water Sensitivity: Grignard reagents react violently with water. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight) and the reaction must be performed under a dry, inert atmosphere.[3][9] Anhydrous solvents are mandatory.

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex or other fire-resistant gloves are recommended over nitrile when handling the active reaction).[7][10]

-

Working Alone: It is highly advisable not to perform this reaction while working alone, especially for the first time or at a large scale.[7][8]

Detailed Experimental Protocol

This protocol is designed for a 0.10 molar scale.

Caption: Experimental workflow diagram.

Part A: Preparation of 3-(Trifluoromethyl)phenylmagnesium bromide

-

Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (with inert gas inlet), and a dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.

-

Reagent Addition: Place the magnesium turnings (2.67 g) in the flask. Add one or two small crystals of iodine. The iodine helps to activate the magnesium surface.

-

Initiation: Add approximately 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of m-bromobenzotrifluoride (22.5 g) in 80 mL of anhydrous THF.

-

Causality: The initiation of a Grignard reaction is a critical step. Add about 10 mL of the bromide solution from the dropping funnel to the magnesium slurry. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm. If it does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane may be required.

-

Grignard Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The use of a heating mantle is generally not required due to the reaction's exothermicity.

-

Completion: After the addition is complete, the mixture will appear grey and cloudy. Gently heat the mixture at reflux for an additional 60 minutes using a heating mantle to ensure all the magnesium has reacted.

-

Cooling: Allow the resulting dark grey Grignard solution to cool to room temperature.

Part B: Acylation with Ethyl Trifluoroacetate

-

Cooling: Immerse the flask containing the Grignard reagent in a dry ice/acetone bath until the internal temperature reaches -78 °C.

-

Addition: Add ethyl trifluoroacetate (14.2 g) dropwise to the cold, stirred Grignard solution. This is the most critical step for yield. The addition must be slow enough to maintain the internal temperature below -70 °C. A rapid temperature increase will favor the formation of the tertiary alcohol byproduct.

-

Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

-

Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature over approximately 90 minutes.

Part C: Workup and Isolation

-

Quenching: Cool the reaction flask in an ice-water bath. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution dropwise. Caution: This can be exothermic and may release flammable gases.

-

Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Washing: Combine the organic layers and wash them with saturated aqueous sodium chloride (brine, 1 x 50 mL). This helps to remove residual water.

-

Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Part D: Purification

The crude product can be purified by either vacuum distillation or flash column chromatography on silica gel.

-